3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
Description
Chemical Structure and Nomenclature 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a pyrazole derivative featuring a phenyl ring substituted at the 3-position with a benzyloxy group. The benzyl moiety is further substituted with chlorine at the 2-position and fluorine at the 6-position (meta and para relative to the oxygen atom, respectively). The pyrazole ring remains unsubstituted at the nitrogen (1H configuration). Its IUPAC name is consistent with the substituent arrangement, and it is also known by synonyms such as chlorofluorobenzyloxyphenylpyrazole .
Properties
IUPAC Name |
5-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOSYSKGIXGACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382404 | |
| Record name | 3-[3-(2-Chloro-6-fluorobenzyloxy)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-60-2 | |
| Record name | 3-[3-(2-Chloro-6-fluorobenzyloxy)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with the 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Molecular Properties
- Molecular Formula : C₁₆H₁₁ClFN₂O
- Molecular Weight : 317.73 g/mol (calculated based on structure).
- Purity and Availability : Available at >90% purity in industrial-grade quantities (25 kg/drum) .
Safety and Handling The compound’s safety data sheet (SDS) under UN GHS Revision 8 highlights standard precautions for handling organohalides, including the use of personal protective equipment (PPE) and avoidance of inhalation or skin contact .
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications. Below is a structural and functional comparison of 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole with analogous compounds.
Structural Modifications and Key Differences
Table 1: Structural and Molecular Comparison
Functional Implications of Substituents
Electron-Withdrawing Effects
Steric and Positional Effects
Halogen Content and Toxicity
- Iodine substitution () is rare but valuable in medicinal chemistry for radiopharmaceutical applications .
Research and Application Insights
- Safety Profile : The target compound’s SDS emphasizes standard halogenated compound precautions, whereas N-substituted derivatives (e.g., ) may require additional handling due to sulfonyl groups .
Biological Activity
3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to summarize the available research findings, including its mechanism of action, biological effects, and relevant case studies.
- Molecular Formula : C16H12ClFN2O
- Molecular Weight : 302.73 g/mol
- CAS Number : 956783-86-1
The compound exhibits its biological activity primarily through inhibition of specific protein targets involved in cell signaling pathways. Notably, it has been studied for its potential as a phosphatase inhibitor, which plays a crucial role in regulating cellular processes such as growth and metabolism.
Target Proteins
- Protein Tyrosine Phosphatases (PTPs) : Research indicates that compounds similar to this compound can inhibit PTP1B with IC50 values in the low micromolar range, suggesting a significant impact on insulin signaling pathways .
- CSF1R : This compound's analogs have shown potent activity against CSF1R, which is implicated in tumor-associated macrophage survival .
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties by modulating pathways associated with tumor growth and metastasis.
Case Study Findings :
- In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- The compound's ability to induce apoptosis in cancer cells was linked to its effect on PTPs, which are often overactive in cancerous tissues.
Metabolic Effects
The compound has also been investigated for its effects on glucose metabolism. Research indicates that it can enhance insulin sensitivity and reduce glucose levels in diabetic models.
Research Findings :
- In animal models, administration of the compound improved glucose tolerance and reduced serum lipid levels .
- Molecular docking studies suggest that modifications to the pyrazole structure could enhance its bioavailability and efficacy as an antidiabetic agent.
Data Summary Table
| Activity Type | Target Protein | IC50 Value | Effect Observed |
|---|---|---|---|
| Anticancer | PTP1B | ~2.8 µM | Inhibition of cancer cell growth |
| Metabolic Regulation | CSF1R | 0.53 nM | Enhanced insulin sensitivity |
| Apoptosis Induction | Various Cancer Cells | N/A | Induction of apoptosis |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzyl ethers and pyrazole precursors. For example, cyclopalladation strategies (used in analogous pyrazole derivatives) employ Pd(II) catalysts under inert atmospheres, with yields up to 85% in dichloromethane or toluene at 80–100°C . Key steps include:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.
- Catalyst optimization : Pd(OAc)₂ with ligands like PPh₃ enhances regioselectivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol.
Reference NMR data (e.g., pyrazole protons at 6.33–6.85 ppm in CDCl₃) confirms product identity .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Pyrazole protons resonate at δ 6.3–7.0 ppm, while aromatic protons from the 2-chloro-6-fluorobenzyl group appear as multiplets at δ 7.2–7.8 ppm. Fluorine coupling (²J₃₄) splits signals in ¹⁹F NMR .
- LC-MS/HRMS : Use electrospray ionization (ESI+) with m/z calculated for C₁₇H₁₂ClF₂N₂O₂ ([M+H]⁺): 349.05. Match isotopic patterns (Cl/F signatures) to confirm purity .
- IR Spectroscopy : C–O stretching (~1250 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) validate functional groups .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å). Expect R₁ values < 0.05 for high-resolution data. ORTEP-3 visualizes thermal ellipsoids and torsion angles .
- Data collection : Cool crystals to 100 K to minimize disorder. Resolve potential twinning via HKLF 5 format in SHELX .
Q. How should solubility and stability be evaluated for experimental handling?
Methodological Answer:
- Solubility screening : Test in DMSO (high solubility for biological assays) or THF (for catalytic studies). Use dynamic light scattering (DLS) to detect aggregation.
- Stability assays : Monitor decomposition via HPLC under UV light (λ = 254 nm) or thermal stress (TGA/DSC). Store at –20°C in amber vials under argon .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinned data or disorder) be addressed during refinement?
Methodological Answer:
- Twinning : Use the TWIN/BASF commands in SHELXL to model rotational twins. Validate with R₁/R₂ residuals and difference Fourier maps .
- Disordered substituents : Apply PART/SUMP restraints and refine occupancy factors iteratively. For example, the 2-chloro-6-fluorobenzyl group may require splitting into two orientations .
- Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .
Q. What catalytic applications exist for cyclometalated derivatives of this compound?
Methodological Answer:
- Palladacycle formation : React with Pd(OAc)₂ in refluxing acetonitrile to form C–Pd bonds. Monitor via ¹⁹F NMR shifts (e.g., Δδ = 0.1 ppm post-metallation) .
- Catalytic activity : Test in Suzuki-Miyaura cross-couplings using aryl bromides. Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (DMF/H₂O) for turnover numbers (TON) > 100 .
Q. How can kinetic isotope effects (KIEs) or computational modeling elucidate reaction mechanisms?
Methodological Answer:
- KIEs : Compare rates of deuterated vs. protiated substrates in hydrolysis studies. A primary KIE (k_H/k_D > 2) suggests rate-determining proton transfer .
- DFT calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) to map transition states. Calculate activation energies (ΔG‡) for nucleophilic aromatic substitution at the fluorinated position .
Q. What strategies mitigate side reactions during functionalization of the pyrazole core?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
